molecular formula C6H6F3N3O2 B6272415 6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1021143-59-8

6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6272415
CAS No.: 1021143-59-8
M. Wt: 209.1
InChI Key:
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Description

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to a tetrahydropyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amino acid derivative with a trifluoroethyl group in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, 6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be used to study enzyme interactions and metabolic pathways. Its presence in biological systems can provide insights into biochemical processes.

Medicine: In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity. Its incorporation into various products can improve their performance and functionality.

Mechanism of Action

The mechanism by which 6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

  • 2,2,2-Trifluoroethylamine

  • (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one

Uniqueness: 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific structural features and potential applications. Its trifluoroethyl group provides unique chemical properties that differentiate it from other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for further research and development.

Properties

CAS No.

1021143-59-8

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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